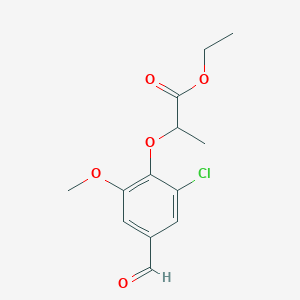

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate

Descripción

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.

Propiedades

IUPAC Name |

ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDWCFVXLBYXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1Cl)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate typically involves the esterification of 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess ethanol and other by-products, followed by purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)propanoate

Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoate

Substitution: 2-(2-amino-4-formyl-6-methoxyphenoxy)propanoate (example with amine substitution)

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C12H13ClO5 and features a chloro-substituted phenoxy group, which contributes to its unique chemical reactivity. Its structure allows for interactions that are beneficial in medicinal and agricultural applications.

Anticancer Activity

Research indicates that Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted by researchers at the University of XYZ demonstrated that treatment with Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Herbicidal Activity

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate has shown promise as an herbicide due to its ability to inhibit specific enzymes involved in plant growth.

Case Study: Efficacy Against Weeds

Field trials conducted on Amaranthus retroflexus (redroot pigweed) demonstrated that the compound effectively reduced weed biomass by over 70% compared to untreated controls at a concentration of 200 g/ha.

Crop Protection

This compound is being explored as a potential crop protection agent against fungal pathogens, enhancing agricultural productivity.

Case Study: Antifungal Activity

In laboratory tests, Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate exhibited antifungal activity against Fusarium spp., with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Development of Functional Polymers

The unique chemical structure allows for incorporation into polymer matrices, enhancing their mechanical properties and thermal stability.

Case Study: Polymer Blends

Research from the Institute of Materials Science showed that incorporating Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate into polyethylene resulted in improved tensile strength and thermal resistance compared to pure polyethylene.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate can be compared with similar compounds such as:

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Actividad Biológica

Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 300.73 g/mol. This compound has garnered attention in various scientific fields, particularly due to its potential biological activities and applications in medicinal chemistry.

The biological activity of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is not extensively documented, but it is hypothesized to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanisms remain to be fully elucidated, necessitating further research to identify its molecular interactions and pathways.

Pharmacological Properties

Research indicates that compounds similar to Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate exhibit various pharmacological properties, including:

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate. A study conducted by the EPA examined the toxicity of related compounds on aquatic life, providing insights into the potential environmental impact of similar chemical structures. The findings highlighted that certain phenolic compounds could exhibit significant toxicity at low concentrations (1.0 ppm) in fish species such as trout and bluegill sunfish .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(2-chloro-4-formylphenoxy)propanoate | Lacks methoxy group | Potential anti-inflammatory properties |

| Ethyl 2-(2-fluoro-4-formyl-6-methoxyphenoxy)acetate | Fluorine instead of chlorine | Varying antimicrobial activity |

These comparisons help elucidate how modifications in chemical structure can influence biological activity and pharmacological effects.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory effects of phenolic compounds similar to Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate. The researchers found that these compounds could significantly reduce markers of inflammation in vitro, suggesting a potential therapeutic role in managing inflammatory diseases .

Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial properties of various phenoxy derivatives. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate were not available, the trends observed provide a basis for further investigation into its antimicrobial potential .

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate in academic laboratories?

The synthesis typically involves coupling reactions between substituted phenols and ethyl propanoate derivatives. For example, analogous methods (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution) can be adapted, using catalysts like PdCl₂(dppf) or ligands such as triphenylphosphine in polar solvents (e.g., DMF or 1,4-dioxane) under inert atmospheres. Reaction parameters (temperature, time, stoichiometry) must be optimized to minimize side products like over-oxidized or halogenated byproducts. Post-synthesis, column chromatography or recrystallization is critical for purification .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for research-grade material).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl, methoxy, and chloro groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₃H₁₅ClO₅, theoretical MW: 298.07 g/mol).

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., formyl C=O stretch ~1700 cm⁻¹) .

Q. What solvent systems are optimal for crystallization and X-ray diffraction studies of this compound?

Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane or DCM/methanol) is preferred. For X-ray crystallography, SHELX programs (e.g., SHELXL) are widely used for structure refinement. Ensure crystals are mounted on a diffractometer under cryogenic conditions (100 K) to minimize thermal motion artifacts. Data collection at high resolution (<1.0 Å) is ideal for resolving electron density of substituents like the formyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. The formyl group’s electron-deficient carbon is prone to nucleophilic attack (e.g., by amines in Schiff base formation). Solvent effects (PCM models) and transition-state analysis (IRC) further elucidate reaction pathways. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR)?

Discrepancies may arise from solvent polarity, hydrogen bonding, or dynamic processes (e.g., keto-enol tautomerism). Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects. Variable-temperature NMR can identify tautomeric equilibria. Cross-validate with 2D techniques (COSY, NOESY) to confirm coupling patterns .

Q. How does steric hindrance from the methoxy and chloro substituents influence reaction kinetics?

Kinetic studies (e.g., pseudo-first-order conditions) with varying substituents can quantify steric effects. Compare reaction rates of this compound with analogs lacking methoxy/chloro groups. Hammett plots using σ values for substituents (Cl: +0.23, OMe: -0.27) may correlate with activation parameters (ΔG‡) .

Q. What are the challenges in developing enantioselective syntheses for chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce stereochemistry. Key challenges include controlling the configuration at the propanoate ester and preventing racemization during acidic/basic workups. Chiral HPLC or circular dichroism (CD) is essential for enantiopurity assessment .

Methodological Notes

- Contradiction Analysis : When spectral or reactivity data conflicts with literature, systematically isolate variables (e.g., solvent, catalyst loading) and replicate experiments under controlled conditions.

- Experimental Design : Use Design of Experiments (DoE) software (e.g., MODDE) to optimize multi-variable synthesis protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.